1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c1-26-19-5-3-2-4-17(19)15-25-12-10-24(11-13-25)14-16-6-8-18(9-7-16)20(21,22)23/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLBFKMUFLXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the reaction of piperazine with 2-methoxybenzyl chloride and 4-(trifluoromethyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound. Solvent recovery and recycling techniques are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new piperazine derivatives with different substituents.
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Research indicates that piperazine derivatives, including 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine, exhibit significant antidepressant-like effects. A study demonstrated that compounds with similar structures could modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The efficacy of such compounds is often evaluated through behavioral tests in animal models, showing potential for clinical applications in mood disorders .
2. Antitumor Properties
Certain piperazine derivatives have been investigated for their antitumor activity. The structural modifications in compounds like this compound may enhance their ability to inhibit cancer cell proliferation. Research has indicated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for future cancer therapies .
3. Neuroprotective Effects
The neuroprotective properties of piperazine derivatives have been explored in the context of neurodegenerative diseases. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, thus providing a protective effect against conditions like Alzheimer's disease .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- N-Alkylation Reactions : This involves the alkylation of piperazine with various benzyl halides to introduce the methoxy and trifluoromethyl groups.
- Reflux Conditions : Many reactions are conducted under reflux to facilitate the formation of desired products, often requiring solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Purification Techniques : Post-synthesis purification often employs crystallization or chromatography to isolate the final product with high purity.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Pharmacokinetic Differences
Trifluoromethyl vs. Nitro Groups: The trifluoromethyl group in the target compound contributes to enhanced binding affinity via hydrophobic interactions, whereas nitro groups (e.g., ) introduce polarity and redox sensitivity, limiting blood-brain barrier penetration .
Methoxy Position :
- The 2-methoxy substituent in the target compound vs. 3-methoxy () or 4-methoxy () alters steric hindrance and electronic effects. For instance, 2-methoxybenzyl derivatives show stronger π-π stacking with aromatic residues in receptor pockets compared to para-substituted analogs .
Benzyl vs. Benzenesulfonyl Substituents :
- Sulfonyl-containing analogs (e.g., ) exhibit higher metabolic stability but reduced CNS activity due to increased polarity. In contrast, benzyl-substituted derivatives like the target compound prioritize membrane permeability .
Biological Activity
1-(2-Methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing on diverse research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 363.39 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring substituted with both a methoxybenzyl group and a trifluoromethylbenzyl group, which may contribute to its unique biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of piperazine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways, similar to other known antitumor agents like staurosporine .
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Apoptosis induction via caspases |
| Similar Piperazine Derivative | A549 (Lung Cancer) | 15 | RAS pathway inhibition |
| Another Piperazine Compound | HeLa (Cervical Cancer) | 12 | Apoptosis induction |
Antidiabetic Properties
Piperazine derivatives have also been investigated for their antidiabetic effects. The compound has shown potential in inhibiting carbohydrate-hydrolyzing enzymes, which may aid in controlling blood glucose levels. In vitro studies revealed that it exhibits lower cytotoxicity compared to standard antidiabetic drugs like acarbose, indicating a favorable safety profile .
Table 2: Antidiabetic Activity Comparison
| Compound Name | Enzyme Inhibition Target | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| This compound | α-glucosidase | 25 | Acarbose (IC50 = 50 µM) |
| Another Piperazine Derivative | DPP-IV | 30 | Sitagliptin (IC50 = 20 µM) |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through caspase activation, leading to increased levels of apoptotic markers.
- Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
- RAS Pathway Modulation : Preliminary data suggest that it may inhibit RAS signaling pathways, which are critical in various cancers.
Case Studies
In a notable case study involving xenograft models, the administration of piperazine derivatives resulted in significant tumor regression, supporting their potential as effective anticancer agents . Furthermore, clinical observations indicated improvements in glycemic control among diabetic subjects treated with piperazine-based compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via sequential alkylation of the piperazine core. For example, a two-step procedure involves:
Step 1 : Reacting 1-(2-methoxybenzyl)piperazine with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the final product.
- Characterization : Confirm structure using NMR (e.g., δ 3.65 ppm for benzyl-CH₂), NMR (e.g., δ 124.9 ppm for CF₃), and HRMS .
Q. How is the purity and stability of this compound assessed under laboratory conditions?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of trifluoromethyl groups) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro assays : Test cytotoxicity (MTT assay on cancer cell lines), receptor binding (radioligand displacement assays for CNS targets), and enzyme inhibition (e.g., phosphoglycerate dehydrogenase) at 1–100 µM concentrations .
- Dose-response curves : Use logarithmic dilution series (0.1–100 µM) to calculate IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?
- Optimization strategies :
- Solvent selection : Replace DMF with toluene to reduce side reactions (e.g., Hofmann elimination) .
- Catalysis : Introduce Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for azide-alkyne cycloaddition in functionalization steps .
- Pitfalls :
- Trifluoromethyl groups may hydrolyze under prolonged basic conditions; maintain pH <9 during workup .
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?
- Comparative analysis :
Q. How to resolve contradictions in receptor binding data between in vitro and cellular assays?
- Methodology :
Validate assay conditions: Compare free vs. protein-bound compound concentrations using equilibrium dialysis .
Use orthogonal techniques (e.g., SPR for binding kinetics, calcium flux assays for functional activity) .
Adjust for off-target effects via siRNA knockdown of suspected secondary targets .
Q. What computational approaches are suitable for predicting binding modes to neurological targets?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures of dopamine D3 or 5-HT2A receptors (PDB: 3PBL, 6A93). Focus on piperazine-π interactions with Phe residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
